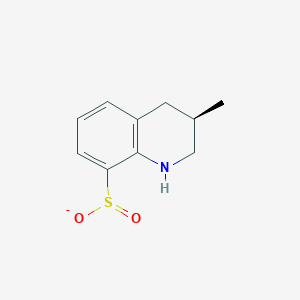![molecular formula C19H17N5O B10758543 (5-Phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B10758543.png)
(5-Phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol is a small organic molecule belonging to the class of phenylpyrimidines . This compound is characterized by its complex structure, which includes a pyrazolo[1,5-a]pyrimidine core, a phenyl group, and a pyridin-3-ylmethylamino substituent. It has a molecular formula of C19H17N5O and a molecular weight of 331.37 g/mol .
Preparation Methods
The synthesis of (5-phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases or acids, elevated temperatures, and inert atmospheres to ensure the desired product yield . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and yield.
Chemical Reactions Analysis
(5-phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol undergoes various chemical reactions, including:
Scientific Research Applications
(5-phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2) . By binding to CDK2, it inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the regulation of cell cycle progression and the induction of programmed cell death .
Comparison with Similar Compounds
Similar compounds to (5-phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol include other phenylpyrimidines and pyrazolo[1,5-a]pyrimidines . These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties . For example, PHTPP (4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol) is a selective estrogen receptor β antagonist with distinct biological activities .
Properties
Molecular Formula |
C19H17N5O |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[5-phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl]methanol |
InChI |
InChI=1S/C19H17N5O/c25-13-16-12-22-24-18(21-11-14-5-4-8-20-10-14)9-17(23-19(16)24)15-6-2-1-3-7-15/h1-10,12,21,25H,11,13H2 |
InChI Key |
RBLKWWBHDUBPFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)NCC4=CN=CC=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(11R,12R)-11-(2,4,5-trifluorophenyl)-1,5,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-12-amine](/img/structure/B10758467.png)
![N-Benzyl-4-[4-(3-Chlorophenyl)-1h-Pyrazol-3-Yl]-1h-Pyrrole-2-Carboxamide](/img/structure/B10758474.png)
![3-(5-{[4-(Aminomethyl)piperidin-1-Yl]methyl}-1h-Indol-2-Yl)quinolin-2(1h)-One](/img/structure/B10758487.png)
![D-Phenylalanyl-N-{4-[amino(Iminio)methyl]benzyl}-L-Prolinamide](/img/structure/B10758489.png)
![(3r)-3-[(1,2,3,4-Tetrahydroisoquinolin-7-Yloxy)methyl]-2,3-Dihydrothieno[2,3-F][1,4]oxazepin-5-Amine](/img/structure/B10758491.png)

![(3s)-1-(1,3-Benzodioxol-5-Ylmethyl)-3-[4-(1h-Imidazol-1-Yl)phenoxy]piperidine](/img/structure/B10758507.png)
![[(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10758508.png)
![2-(4-fluorophenyl)-N-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]carbamoyl}acetamide](/img/structure/B10758518.png)
![(3S,5E)-3-propyl-3,4-dihydrothieno[2,3-f][1,4]oxazepin-5(2H)-imine](/img/structure/B10758526.png)


![{4-[2-Benzyl-3-methoxy-2-(methoxycarbonyl)-3-oxopropyl]phenyl}sulfamic acid](/img/structure/B10758540.png)
![(2S)-8-[(tert-butoxycarbonyl)amino]-2-(1H-indol-3-yl)octanoic acid](/img/structure/B10758541.png)
